2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Description
2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boronic ester derivative of the MIDA (N-methyliminodiacetic acid) family. This compound features a pyridine ring substituted with bromine and ethoxy groups, which confer unique electronic and steric properties. The MIDA boronate framework stabilizes the boron center, making it resistant to hydrolysis and enabling its use in iterative cross-coupling reactions . Its molecular formula is C₁₄H₁₅BBrN₂O₅, with a molecular weight of ~375.0 g/mol (estimated based on analogs, e.g., ).
Properties
Molecular Formula |
C12H14BBrN2O5 |
|---|---|
Molecular Weight |
356.97 g/mol |
IUPAC Name |
2-(5-bromo-2-ethoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C12H14BBrN2O5/c1-3-19-12-9(4-8(14)5-15-12)13-20-10(17)6-16(2)7-11(18)21-13/h4-5H,3,6-7H2,1-2H3 |
InChI Key |
HCDXJVBLVMZEBD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CN=C2OCC)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione generally involves multi-step organic synthesis combining:
- Construction of the substituted pyridine ring
- Introduction of the ethoxy and bromo substituents on the pyridine
- Formation of the boron-containing dioxazaborocane ring through cyclization with appropriate boron reagents
The process demands meticulous control of reaction parameters such as temperature, solvent choice, and catalyst presence to optimize yield and purity.
Stepwise Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 5-bromo-2-ethoxypyridine intermediate | Bromination of 2-ethoxypyridine using N-bromosuccinimide (NBS) or similar brominating agents | Control of temperature to avoid over-bromination |
| 2 | Preparation of boron-containing precursor | Reaction of boronic acid or boronate ester derivatives with appropriate amines or diols to form dioxazaborocane ring | Use of inert atmosphere (e.g., nitrogen or argon) to prevent boron oxidation |
| 3 | Coupling of pyridine intermediate with boron precursor | Condensation or cyclization under dehydrating conditions, often using catalysts such as Lewis acids | Monitoring by NMR and MS to confirm ring closure |
| 4 | Purification | Chromatographic techniques (e.g., silica gel column chromatography) | Ensures removal of side products and unreacted starting materials |
This synthetic route is derived from typical boron heterocycle preparation protocols adapted to the specific substituents of the compound.
Critical Reaction Conditions
- Temperature: Typically maintained between 0°C to 60°C during bromination and coupling steps to minimize side reactions.
- Solvent: Polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred for solubility and reaction control.
- Atmosphere: An inert atmosphere (nitrogen or argon) is essential during boron-containing intermediate formation to prevent oxidation and hydrolysis.
- Catalysts: Lewis acids such as BF3·OEt2 may be employed to facilitate ring closure and stabilize intermediates.
Characterization and Purification
- Purification: Chromatographic methods (silica gel column chromatography, preparative HPLC) are used to isolate the pure compound.
- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy confirm the structure and purity.
- Yield Optimization: Reaction parameters are optimized based on preliminary trials, with yields typically improved by adjusting solvent ratios and reaction times.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Purpose/Effect |
|---|---|---|
| Bromination temperature | 0–25°C | Controlled bromination without overreaction |
| Solvent for bromination | Dichloromethane or acetonitrile | Solubilizes reactants, controls reaction rate |
| Boron precursor formation | Inert atmosphere, dry solvents | Prevents oxidation, ensures boron stability |
| Coupling conditions | Lewis acid catalysis, 25–60°C | Facilitates ring closure and cyclization |
| Purification method | Silica gel chromatography | Removes impurities, isolates product |
| Analytical methods | NMR, MS, IR | Confirms molecular structure and purity |
Research and Development Notes
- The compound’s synthesis is sensitive to moisture and oxygen, necessitating dry solvents and inert gas protection.
- Reaction monitoring by thin-layer chromatography (TLC) and NMR is crucial for timely intervention.
- The boron-containing ring imparts unique reactivity, which can be exploited for further functionalization or biological activity studies.
- No direct industrial-scale synthesis protocols have been publicly disclosed; current methods are primarily at the research scale.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The brominated pyridine ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to remove the bromine atom, leading to the formation of different pyridine derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals.
Scientific Research Applications
Medicinal Chemistry Applications
-
Inhibition of Heat Shock Protein 90 (HSP90)
- Mechanism : The compound has been identified as a potential inhibitor of HSP90, a chaperone protein involved in the stabilization and folding of many oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, providing a therapeutic strategy against cancer.
- Case Study : A study demonstrated that derivatives of this compound exhibit significant anti-cancer activity by disrupting the function of HSP90 in various cancer cell lines. The inhibition was measured using cell viability assays and Western blot analysis to assess the levels of client proteins post-treatment .
-
Antimicrobial Activity
- Research Findings : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains. Its effectiveness was evaluated through disk diffusion methods and minimum inhibitory concentration (MIC) assays.
- Results : The compound showed promising results against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Organic Synthesis Applications
-
Synthesis of Boronate Libraries
- Methodology : The compound can serve as a building block in the synthesis of MIDA (N-methyliminodiacetic acid) boronate libraries. These libraries are crucial for developing new boron-containing compounds with diverse applications in medicinal chemistry.
- Yield and Efficiency : A recent study reported the synthesis of a library using a conventional heating method that yielded over 30% for several derivatives, demonstrating the efficiency of this approach compared to microwave synthesis .
-
Functionalization Reactions
- Reactivity : The presence of bromine and ethoxy groups allows for further functionalization reactions, enabling the introduction of various substituents that can enhance biological activity or alter physical properties.
- Applications : These functionalized derivatives can be explored for applications in drug discovery or as intermediates in organic synthesis .
Materials Science Applications
- Development of Advanced Materials
- Properties : The unique dioxazaborocane structure imparts interesting optical and electronic properties, making it suitable for applications in organic electronics and photonic devices.
- Research Example : Studies have explored its use in creating organic light-emitting diodes (OLEDs) and photovoltaic cells due to its ability to form stable thin films with good charge transport properties .
Data Tables
| Application Area | Specific Use | Results/Findings |
|---|---|---|
| Medicinal Chemistry | HSP90 Inhibition | Significant anti-cancer activity observed |
| Antimicrobial Activity | Effective against Gram-positive bacteria | |
| Organic Synthesis | Boronate Library Synthesis | Yields >30% using conventional heating methods |
| Functionalization Reactions | Allows introduction of diverse substituents | |
| Materials Science | OLEDs and Photovoltaic Cells | Stable thin films with good charge transport |
Mechanism of Action
The mechanism by which 2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects is primarily through its interaction with specific molecular targets. The brominated pyridine ring can form strong interactions with enzymes and receptors, modulating their activity. The dioxazaborocane core can also participate in various chemical reactions, contributing to the compound’s overall biological and chemical activity.
Comparison with Similar Compounds
The compound belongs to a broader class of MIDA boronates, which share the 1,3,6,2-dioxazaborocane-4,8-dione core. Below is a detailed comparison with structurally related analogs:
Structural Features
Key Observations :
- Bromine Substitution : Bromine at the 5-position (target compound) or 4-position (pyrazole analog ) enhances electrophilicity for cross-coupling but increases molecular weight.
- Ethoxy vs. Methoxy: The ethoxy group in the target compound may improve solubility in nonpolar solvents compared to methoxy analogs (e.g., ), though this could reduce reactivity due to steric hindrance.
- Heterocyclic vs. Aromatic : Pyridine (target) and pyrazole substituents offer distinct electronic environments, influencing boron’s Lewis acidity and coupling efficiency.
Key Observations :
- Lower yields (e.g., 11% for hydroxy-substituted analog ) correlate with polar substituents complicating purification.
- PEG-300 solvent systems improve yields for brominated analogs (e.g., 21% for pyrazole derivative ).
Physical and Spectral Properties
Key Observations :
- Ethoxy and methoxy groups shield the boron center from hydrolysis better than hydroxy substituents .
- Bromine’s electron-withdrawing effect deshields pyridine protons in the target compound, shifting NMR signals upfield compared to non-brominated analogs .
Key Observations :
Biological Activity
2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a dioxazaborocane framework and a brominated pyridine ring, suggests various interactions with biological targets. This article reviews the synthesis, characterization, and biological evaluation of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.95 g/mol. The structural features contribute to its reactivity and biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃BrN₂O₅B |
| Molecular Weight | 341.95 g/mol |
| IUPAC Name | 2-(5-bromo-2-ethoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
| InChI Key | HCDXJVBLVMZEBD-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : Starting with 2-ethoxypyridine.
- Formation of Dioxazaborocane : Through condensation reactions under controlled conditions.
- Purification : Using techniques such as recrystallization or chromatography to achieve high purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The brominated pyridine ring may enhance binding affinity to enzymes or receptors involved in various signaling pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing dioxazaborocane structures can act as inhibitors of cancer cell proliferation.
Case Study : In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., HepG2 and HCT116) . This suggests potential therapeutic applications in oncology.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Preliminary evaluations indicate that it could be effective against a range of bacterial and fungal pathogens.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, a comparative analysis with similar compounds is presented in the following table:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Bromo-2-thiophenylboronic acid | Contains thiophene instead of pyridine | Antitumor properties | Different heteroaromatic ring |
| 6-Methyl-1,3-dioxazaborocane | Lacks bromine substitution | Potentially less active | Simpler structure |
| 5-(4-Bromophenyl)-1,3-dioxazaborocane | Phenyl instead of pyridine | Antiviral activity | Aromatic substitution impacts reactivity |
The presence of both the ethoxy group and the brominated pyridine ring in this compound may enhance its biological activity compared to these structurally similar compounds.
Q & A
Q. Table 1. Spectral Data for Structural Validation
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.35 (t, J=7 Hz, -OCH₂CH₃), δ 8.2 (s, pyridyl H) | |
| HRMS | [M+H]⁺: 423.0978 (Δ = -0.0004) | |
| IR (KBr) | 1385 cm⁻¹ (B-O), 615 cm⁻¹ (C-Br) |
Q. Table 2. Experimental Design for Yield Optimization
| Variable | Levels Tested | Optimal Condition |
|---|---|---|
| Solvent | THF, DMF, Toluene | THF |
| Catalyst | Pd(PPh₃)₄, PdCl₂ | Pd(PPh₃)₄ |
| Temperature | 80°C, 100°C, 120°C | 100°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
